3-Nitroso-2,4-quinolinediol
Description
3-Nitroso-2,4-quinolinediol (CAS 15151-57-2) is a nitro-substituted quinoline derivative with hydroxyl groups at positions 2 and 4 and a nitroso group at position 2. Its molecular formula is C₉H₅N₂O₃, and it is described as a light yellow to yellow solid with a density of 1.61 g/cm³ and a boiling point of 309.1°C at 760 mmHg . The compound is primarily utilized as a research chemical, though its specific biological or industrial applications are less documented compared to structurally related analogs.
Properties
IUPAC Name |
4-hydroxy-3-nitroso-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11-14/h1-4H,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWGKOOAVPYSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)N=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-Nitroso-2,6-pyridinediol
This compound shares a nitroso-diol motif but differs in its heterocyclic core (pyridine vs. quinoline). Key distinctions include:
- Applications : 3-Nitroso-2,6-pyridinediol forms colored complexes with transition metals, enabling photometric detection of palladium (yellow complex, λₘₐₓ = 430 nm, ε = 2.6 × 10⁴ L·mol⁻¹·cm⁻¹) and ruthenium (purple complex, ε = 2.6 × 10⁴ L·mol⁻¹·cm⁻¹) .
- Reactivity: The reaction stoichiometry differs: a 2:1 (reagent:Pd) ratio for palladium and 3:1 (reagent:Ru) for ruthenium . In contrast, 3-Nitroso-2,4-quinolinediol’s metal-binding behavior remains underexplored.
Table 1: Analytical Comparison of Nitroso-Diol Compounds
| Property | This compound | 3-Nitroso-2,6-pyridinediol |
|---|---|---|
| Core Structure | Quinoline | Pyridine |
| Key Applications | Research chemical | Photometric metal detection |
| Molar Absorptivity (ε) | Not reported | 2.6 × 10⁴ L·mol⁻¹·cm⁻¹ |
| Metal Complexation | Undocumented | Pd, Ru |
3-Nitroso-2,4-pentanedione (Oxime-AA)
This non-aromatic nitroso compound exhibits tautomerism and intramolecular hydrogen bonding, as shown by DFT studies. Key differences:
- Tautomerism: Oxime-AA exists in equilibrium between keto and enol forms, stabilized by hydrogen bonding . The rigid quinoline structure of this compound likely restricts such tautomerism.
N-Nitroso Pharmaceuticals and Impurities
Nitroso groups in pharmaceuticals are often associated with genotoxicity concerns. For example:
- N-Nitroso Fenoldopam: A benzoazepine derivative with a nitroso group (C₁₆H₁₅ClN₂O₄) .
- Varenicline Impurities: Includes (1R,5S)-3-Nitroso-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine, highlighting the prevalence of nitroso groups in bioactive molecules .
Table 2: Structural Comparison with N-Nitroso Pharmaceuticals
| Compound | Core Structure | Functional Groups | Potential Use |
|---|---|---|---|
| This compound | Quinoline | 2,4-diol; 3-nitroso | Research chemical |
| N-Nitroso Fenoldopam | Benzoazepine | Chloro, hydroxyl, nitroso | Pharmaceutical intermediate |
| Varenicline Impurity | Methanobenzoazepine | Nitroso, amine | Genotoxic impurity |
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